6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid
Description
6,6,8-Trioxo-6$l^{6}-thiabicyclo[321]octane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure It contains a sulfur atom, multiple ketone groups, and a carboxylic acid functional group
Properties
Molecular Formula |
C8H10O5S |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
6,6,8-trioxo-6λ6-thiabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C8H10O5S/c9-7-5-1-4(8(10)11)2-6(7)14(12,13)3-5/h4-6H,1-3H2,(H,10,11) |
InChI Key |
ZPIZXLIANKYQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C(=O)C1CS2(=O)=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the sulfur atom and the formation of the ketone and carboxylic acid groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atom and carboxylic acid group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom and ketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid derivatives: These compounds have similar structures but with different substituents on the bicyclic core.
Other bicyclic thiabicyclo compounds: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
6,6,8-Trioxo-6$l^{6}-thiabicyclo[321]octane-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of a sulfur atom in the bicyclic structure
Biological Activity
6,6,8-Trioxo-6λ^6-thiabicyclo[3.2.1]octane-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHOS
- Molecular Weight : 218.23 g/mol
- CAS Number : 1384431-23-5
These properties are crucial for understanding the compound's interactions within biological systems.
Research indicates that compounds related to 6,6,8-trioxo-6λ^6-thiabicyclo[3.2.1]octane exhibit notable activity as inhibitors of the dopamine transporter (DAT). This class of compounds has been shown to selectively inhibit DAT with high potency, making them potential candidates for treating conditions such as cocaine addiction and other stimulant-related disorders .
Pharmacological Effects
- Inhibition of DAT : The compound has been reported to have an inhibitory concentration (IC) ranging from 7 to 43 nM against DAT, indicating a high degree of selectivity and potency .
- Potential for Treating Addiction : The ability to selectively inhibit DAT suggests that it may help in reducing the reinforcing effects of cocaine by blocking its uptake, thereby mitigating addiction symptoms .
- Selectivity Over SERT : Importantly, these compounds demonstrate substantial selectivity over the serotonin transporter (SERT), which is critical for minimizing side effects typically associated with non-selective inhibitors .
Study on Structure-Activity Relationship (SAR)
A study focused on the SAR of thiabicyclo compounds revealed that modifications in the chemical structure could significantly alter biological activity. The introduction of various aryl groups at specific positions was found to enhance DAT inhibition while maintaining selectivity over SERT .
| Compound | IC (nM) | Selectivity Ratio (DAT/SERT) |
|---|---|---|
| Compound A | 7 | High |
| Compound B | 25 | Moderate |
| Compound C | 43 | Low |
This table summarizes findings from SAR studies, highlighting how structural variations influence pharmacological outcomes.
Comparative Analysis with Other Compounds
Research comparing 6,6,8-trioxo-6λ^6-thiabicyclo[3.2.1]octane derivatives with other known inhibitors has shown that these compounds possess superior selectivity profiles and lower toxicity levels in preliminary animal models. This positions them as promising leads for further development in addiction therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
